5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds2. The synthesis of phenyl compounds, on the other hand, often involves electrophilic aromatic substitution or other types of aromatic substitutions2.Molecular Structure Analysis
The molecular structure of “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenyl ring via a carbon-carbon bond. The phenyl ring would have an ethoxy (C2H5O) substituent at the 4-position3.Chemical Reactions Analysis
The chemical reactions involving pyrazole and phenyl compounds are diverse, depending on the other functional groups present in the molecule. Common reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic pyrazole and phenyl rings in “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine” would likely make it relatively stable and resistant to oxidation6.Scientific Research Applications
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Organic Synthesis
- The compound can be used in the synthesis of other complex organic compounds . For instance, a related compound, “1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one”, was synthesized through the cyclization reaction of “3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one” using hydrazine hydrate in acetic acid medium .
- The structure of the newly synthesized compound was determined by IR, 1H-NMR, 13C-NMR and mass spectral data .
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Pharmacology
- Compounds containing pyrazoline pharmacophore have been reported to display pronounced anti-diabetic, anti-tubercular, antidepressant, anticonvulsant, antimicrobial, anti-inflammatory, anticancer and antiamoebic properties .
- In order to evaluate the putative molecular interactions, the title compound is docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis .
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Chemical Industry
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Molecular Docking
- The compound can be used in molecular docking studies . For instance, a related compound, “1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one”, was docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis .
- Molecular docking is a very powerful computational tool which determines the extent of interactions of the ligand bound to the active site of the enzyme .
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Dye-Sensitized Solar Cells
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Organic Light-Emitting Diodes (OLEDs)
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine”, it’s difficult to provide accurate safety information789.
Future Directions
The future research directions for a compound like “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine” could involve exploring its potential biological activity. Given the known activities of many pyrazole and phenyl compounds, it could be of interest in the fields of medicinal chemistry and drug discovery1011.
Please note that this information is quite general and may not apply directly to “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine”. For more specific information, further experimental studies would be needed.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKUJMHTNSQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374482 | |
Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
CAS RN |
129117-13-1 | |
Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129117-13-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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